Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate
Description
Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate ([Rh(COD)₂]PF₆, CAS 62793-31-1) is a cationic rhodium(I) complex stabilized by two η⁴-cyclooctadiene (COD) ligands and a hexafluorophosphate (PF₆⁻) counterion. Its molecular formula is C₁₆H₂₄F₆PRh, with a molecular weight of 464.23 g/mol . The COD ligands provide electron-rich coordination, while the weakly coordinating PF₆⁻ anion enhances solubility in polar organic solvents. This compound is widely used in homogeneous catalysis, particularly in hydrogenation and hydrofunctionalization reactions, due to its accessible Rh(I) center and tunable reactivity .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.F6P.Rh/c2*1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*1-2,7-8H,3-6H2;;/q;;-1;/b2*2-1-,8-7-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYLNJHERBLCRN-QMDOQEJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.F[P-](F)(F)(F)(F)F.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F6PRh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451106 | |
| Record name | MolPort-027-836-914 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62793-31-1 | |
| Record name | MolPort-027-836-914 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Description
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Formation of Rhodium(I) cyclooctadiene complex | Rhodium trichloride (RhCl3·xH2O), cycloocta-1,5-diene (COD), reducing agent (e.g., zinc or sodium formate) | Inert atmosphere (N2 or Ar), solvent such as ethanol or acetone, room temperature to mild heating (25–60°C) | Reduction of Rh(III) to Rh(I) and coordination with COD ligands to form [Rh(COD)2]Cl or related intermediate |
| 2. Anion exchange to hexafluorophosphate salt | Intermediate rhodium(I) complex, hexafluorophosphoric acid (HPF6) or ammonium hexafluorophosphate (NH4PF6) | Inert atmosphere, solvent such as dichloromethane or acetonitrile, room temperature | Formation of this compound with PF6- counterion |
Detailed Reaction Conditions
- Inert Atmosphere: The entire synthesis is performed under nitrogen or argon to avoid oxidation of the rhodium(I) center.
- Reducing Agents: Zinc powder or sodium formate are commonly used to reduce rhodium(III) to rhodium(I).
- Solvent Choice: Polar organic solvents such as ethanol, acetone, dichloromethane, or acetonitrile are preferred to dissolve reactants and facilitate ligand exchange.
- Temperature: Mild heating (25–60°C) accelerates the reduction and ligand coordination steps without decomposing sensitive intermediates.
- Purification: The product is typically purified by recrystallization from organic solvents to remove impurities and unreacted starting materials.
Industrial Scale Synthesis
Industrial production mirrors the laboratory synthesis but involves:
- Larger reaction vessels with precise temperature and stirring control.
- Use of high-purity reagents and solvents.
- Continuous monitoring of reaction progress by spectroscopic methods.
- Efficient isolation techniques such as filtration and crystallization to ensure product purity and yield.
Reaction Scheme Summary
$$
\text{RhCl}3 \cdot xH2O + 2\, \text{COD} + \text{Reducing Agent} \xrightarrow[\text{Inert Atmosphere}]{\text{Solvent, mild heat}} [\text{Rh(COD)}2]^+ \text{Cl}^- \xrightarrow[\text{Inert Atmosphere}]{\text{HPF}6} [\text{Rh(COD)}2]^+ \text{PF}6^-
$$
Data Table: Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Rhodium precursor | RhCl3·xH2O | Commercially available |
| Cycloocta-1,5-diene | 2 equivalents per Rh | Ligand for complexation |
| Reducing agent | Zinc powder or sodium formate | Stoichiometric or slight excess |
| Solvent | Ethanol, acetone, DCM, acetonitrile | Depends on step and scale |
| Temperature | 25–60 °C | Mild heating to facilitate reaction |
| Atmosphere | Nitrogen or argon | Prevents oxidation of Rh(I) |
| Reaction time | Several hours (2–6 h) | Monitored by color change or spectroscopy |
| Purification | Recrystallization | Ensures removal of impurities |
| Yield | Typically 70–90% | Dependent on reaction optimization |
Research Findings and Analysis
- The reduction of rhodium(III) chloride to rhodium(I) is a critical step that must be carefully controlled to avoid formation of rhodium black (metallic rhodium precipitate).
- The choice of reducing agent affects the purity and yield; sodium formate often provides cleaner reactions compared to zinc powder.
- The ligand coordination with cycloocta-1,5-diene stabilizes the rhodium(I) center, facilitating subsequent anion exchange.
- Hexafluorophosphate anion imparts enhanced solubility and stability compared to chloride or tetrafluoroborate analogs, making it preferred for catalytic applications.
- Reaction monitoring via UV-Vis spectroscopy or NMR can confirm complex formation and purity.
- Industrial scale-up requires stringent control of moisture and oxygen to prevent degradation.
Summary of Preparation Methods from Diverse Sources
Chemical Reactions Analysis
Types of Reactions
Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different rhodium complexes.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions, phosphine ligands for substitution reactions, and oxidizing agents such as oxygen or peroxides for oxidation reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, hydrogenation reactions produce reduced organic compounds, while substitution reactions yield new rhodium complexes with different ligands.
Scientific Research Applications
Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as hydrogenation, hydroformylation, and polymerization.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Industry: It is used in industrial processes that require efficient and selective catalysts for chemical transformations.
Mechanism of Action
The mechanism of action of bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate involves the coordination of the rhodium center to substrates, facilitating various chemical transformations. The cycloocta-1,5-diene ligands stabilize the rhodium center, allowing it to participate in catalytic cycles. The hexafluorophosphate anion helps to balance the charge and maintain the overall stability of the complex.
Comparison with Similar Compounds
Comparison with Similar Rhodium Complexes
Ligand Variations
a) COD vs. Mixed-Ligand Systems
- For example, such mixed-ligand systems are effective in asymmetric hydrogenation but may exhibit reduced activity in sterically demanding substrates compared to [Rh(COD)₂]PF₆ .
- [Rh(COD)(Me-BPE)]BF₄ (CAS 228121-39-9): This chiral complex features a (2R,5R)-diethylphospholano-ethane (Me-BPE) ligand alongside COD. The chiral phosphine ligand enables enantioselective catalysis, a property absent in [Rh(COD)₂]PF₆. Its tetrafluoroborate (BF₄⁻) counterion offers moderate solubility in dichloromethane or THF .
b) Dimeric Rhodium Complexes
- [Rh(OCH₃)(COD)]₂: A dirhodium(I) dimer bridged by methoxy ligands (CAS 12148-72-0). This structure stabilizes Rh in a lower oxidation state, favoring redox-neutral reactions like C–H activation. However, its dimeric nature reduces solubility compared to monomeric [Rh(COD)₂]PF₆ .
Counterion Effects
| Compound | Counterion | Solubility (Common Solvents) | Thermal Stability |
|---|---|---|---|
| [Rh(COD)₂]PF₆ | PF₆⁻ | High in CH₂Cl₂, THF, MeCN | Stable up to 150°C |
| [Rh(COD)(dppb)]BF₄ | BF₄⁻ | Moderate in CH₂Cl₂, acetone | Decomposes >100°C |
| [Rh(COD)₂]OTf | CF₃SO₃⁻ | High in polar aprotic solvents | Stable up to 120°C |
- Hexafluorophosphate (PF₆⁻): Weakly coordinating, ideal for maintaining cationic Rh reactivity in non-aqueous media .
- Triflate (OTf⁻) : Enhances solubility in polar solvents but may participate in side reactions under acidic conditions .
Hydrogenation
- [Rh(COD)₂]PF₆: Efficient for alkene and alkyne hydrogenation under mild conditions (10 bar H₂, 65°C).
- [Rh(COD)(Me-BPE)]BF₄ : Achieves >95% ee in asymmetric hydrogenation of α,β-unsaturated ketones due to chiral phosphine ligands .
C–H Functionalization
- [Rh(OCH₃)(COD)]₂: Activates inert C–H bonds in arenes via dinuclear pathways, a mechanism less accessible to monomeric [Rh(COD)₂]PF₆ .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | MW (g/mol) | Counterion | Key Applications |
|---|---|---|---|---|
| [Rh(COD)₂]PF₆ | C₁₆H₂₄F₆PRh | 464.23 | PF₆⁻ | Hydrogenation |
| [Rh(COD)(Me-BPE)]BF₄ | C₃₀H₄₆BF₄P₂Rh | 658.34 | BF₄⁻ | Asymmetric hydrogenation |
| [Rh(OCH₃)(COD)]₂ | [Rh(OCH₃)(C₈H₁₂)]₂ | 484.24 | None | C–H activation |
| [Rh(COD)(dppb)]BF₄ (dppb = Ph₂P(CH₂)₄PPh₂) | C₃₆H₄₀BF₄P₂Rh | 722.46 | BF₄⁻ | Cross-coupling |
Table 2: Catalytic Performance in Hydrogenation
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Conditions |
|---|---|---|---|---|
| [Rh(COD)₂]PF₆ | Styrene | 99 | 99 (non-chiral) | 10 bar H₂, 65°C, 20h |
| [Rh(COD)(Me-BPE)]BF₄ | Methyl acrylate | 95 | 98 (ee = 96%) | 5 bar H₂, 25°C, 12h |
Biological Activity
Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate is an organometallic compound that has garnered attention for its potential biological activity. This compound, characterized by a rhodium center coordinated to cyclooctadiene ligands, exhibits unique properties that may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its synthesis, applications, and relevant case studies.
Molecular Formula: CHFRhP
Molecular Weight: 555.02 g/mol
Appearance: Orange to brown powder
The compound is soluble in organic solvents and is often used as a catalyst in various organic reactions due to its ability to facilitate transformations such as hydrogenation and carbon-carbon bond formation .
Biological Applications
Research into the biological activity of this compound has primarily focused on its interactions with biomolecules and potential therapeutic applications. Notably, studies have examined its reactivity with nucleic acids and proteins, providing insights into its mechanisms of action.
Table 1: Summary of Biological Studies
Case Studies
- Protein Binding Affinity
- Nucleic Acid Interactions
- Catalytic Activity in Biological Systems
The mechanisms by which this compound exerts its biological effects are still under investigation. Key hypotheses include:
- Metal-Catalyzed Reactions: The rhodium center may facilitate redox reactions that alter cellular components.
- Ligand Interactions: The cyclooctadiene ligands may play a role in modulating the reactivity and selectivity of the compound towards biological molecules.
Q & A
Q. What are the recommended laboratory synthesis methods for Bis(cycloocta-1,5-diene)rhodium(I) hexafluorophosphate?
The compound is typically synthesized by reacting rhodium chloride (RhCl₃) with 1,5-cyclooctadiene (COD) under inert atmospheres, followed by anion exchange with hexafluorophosphoric acid (HPF₆). Key steps include maintaining anhydrous conditions and using non-protic solvents like dichloromethane or tetrahydrofuran to prevent decomposition of the hexafluorophosphate counterion . Microwave-assisted synthesis, as demonstrated in analogous cobalt complexes, can accelerate reaction times and improve yields .
Q. What precautions are necessary for handling this compound due to its sensitivity?
The hexafluorophosphate counterion decomposes in aqueous or humid environments, releasing hydrofluoric acid (HF). Always handle the compound under inert atmospheres (e.g., argon or nitrogen gloveboxes) and use anhydrous solvents. Personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory. Storage should be in sealed, desiccated containers at temperatures below 4°C .
Q. Which characterization techniques are critical for confirming the structure and purity of this complex?
- X-ray diffraction (XRD): Essential for confirming the coordination geometry of the rhodium center and ligand arrangement .
- ³¹P NMR: Detects the hexafluorophosphate counterion (δ ~ -144 ppm) and monitors ligand exchange reactions .
- FT-IR: Identifies COD ligand vibrational modes (C=C stretches at ~1500 cm⁻¹) and PF₆⁻ bands (stretching at ~740 cm⁻¹) .
Q. What are the common catalytic applications of this rhodium complex in academic research?
The compound is widely used in hydrogenation and hydroformylation reactions due to its electron-deficient rhodium(I) center. It serves as a precursor for generating active catalysts in asymmetric synthesis, particularly when modified with chiral ligands .
Advanced Research Questions
Q. How can solvent systems be optimized to stabilize this compound in catalytic reactions?
Solvent polarity and coordination strength significantly impact stability. Non-coordinating solvents (e.g., dichloromethane) minimize ligand displacement, while additives like tetrabutylammonium hexafluorophosphate can stabilize the counterion. Solubility studies in DMSO or DMF suggest pre-dissolving the complex in minimal polar solvents before introducing substrates .
Q. What experimental strategies resolve contradictions in catalytic activity data under varying reaction conditions?
- Kinetic profiling: Use in situ NMR or UV-vis spectroscopy to track reaction intermediates and identify rate-limiting steps.
- Controlled atmosphere studies: Compare catalytic efficiency under inert vs. oxidative conditions to assess ligand lability.
- Computational modeling: DFT calculations can predict electronic effects of ligand modifications on rhodium’s redox behavior .
Q. How does microwave-assisted synthesis improve the crystallinity and catalytic performance of this complex compared to traditional methods?
Microwave irradiation enhances reaction homogeneity, reducing side products like rhodium black. Studies on analogous complexes show improved crystallinity due to rapid nucleation, which enhances catalytic reproducibility. Parameters such as microwave power (100–300 W) and pulse duration (10–30 s) are critical for scalability .
Q. What methodologies are employed to study ligand exchange dynamics in this complex?
- Competitive ligand titration: Introduce phosphine or CO ligands and monitor displacement via ³¹P or ¹³C NMR.
- Cyclic voltammetry: Track redox shifts to infer ligand electron-donating/withdrawing effects.
- High-pressure reactivity assays: Expose the complex to H₂ or CO gas to probe ligand substitution under catalytic conditions .
Q. How can environmental and safety risks be mitigated during large-scale experimental use?
- Neutralization protocols: Treat waste with calcium carbonate to precipitate fluoride ions before disposal.
- Real-time HF monitoring: Use fluoride-selective electrodes to detect leaks in reaction setups.
- Microfluidic systems: Minimize reagent quantities and confine hazardous intermediates in closed channels .
Methodological Considerations
- Data Contradiction Analysis: When reproducibility issues arise, cross-validate results using multiple characterization techniques (e.g., XRD vs. EXAFS for structural confirmation) and replicate experiments with freshly prepared batches to rule out decomposition .
- Theoretical Frameworks: Anchor studies in organometallic theory (e.g., Dewar-Chatt-Duncanson model) to explain ligand-metal interactions and predict catalytic behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
